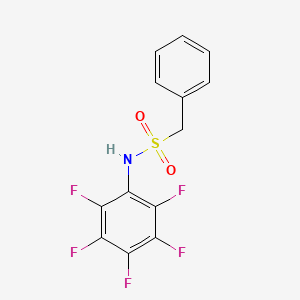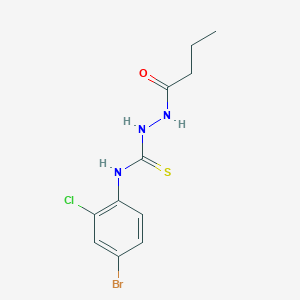
ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate
Overview
Description
Ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate, also known as EDCP, is a synthetic compound that belongs to the family of coumarins. Coumarins are a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities. EDCP has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. MMPs play a crucial role in cancer invasion and metastasis, and their inhibition by ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate can potentially prevent cancer progression. ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Inhibition of COX-2 activity by ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate can potentially reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has been found to exhibit various biochemical and physiological effects, such as the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate-induced apoptosis is thought to be mediated by the activation of caspases, which are involved in the cleavage of various cellular proteins. ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 phase. Moreover, ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has been shown to modulate the expression of various genes involved in cancer progression, such as Bcl-2, Bax, and p53.
Advantages and Limitations for Lab Experiments
Ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has several advantages for lab experiments, such as its easy synthesis, low cost, and diverse biological activities. Moreover, ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has been found to exhibit low toxicity towards normal cells, making it a safe compound for in vitro and in vivo studies. However, ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has some limitations for lab experiments, such as its low solubility in water and its instability under acidic conditions. These limitations can be overcome by using appropriate solvents and pH conditions for experiments.
Future Directions
For ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate research include the development of more potent analogs, the elucidation of its mechanism of action, and the evaluation of its efficacy in animal models. Moreover, the combination of ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate with other anticancer or anti-inflammatory agents can potentially enhance its therapeutic efficacy.
Scientific Research Applications
Ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has been found to exhibit various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. These activities make ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate a potential candidate for scientific research in the fields of drug discovery and development. ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising anticancer agent. Moreover, ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has been found to possess potent anti-inflammatory and antioxidant activities, which can be useful in the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
ethyl 3-(7-butoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-5-7-12-24-17-10-8-15-13(3)16(9-11-18(21)23-6-2)20(22)25-19(15)14(17)4/h8,10H,5-7,9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIELZMRGCLYTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CCC(=O)OCC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-sec-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4821063.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4821070.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4821091.png)
![N-(2-chloro-3-pyridinyl)-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4821092.png)
![3,6-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4821100.png)
![N-(4-chlorophenyl)-2-[(4-ethyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B4821105.png)
![ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate](/img/structure/B4821121.png)

![3-[(3-pyridinylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4821145.png)
![1-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4821153.png)
![4-oxo-4-[(3,3,5-trimethylcyclohexyl)amino]butanoic acid](/img/structure/B4821161.png)
![4-({2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4821168.png)
![6-ethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4821171.png)